molecular formula C10H7F2NO2 B13209018 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

Cat. No.: B13209018
M. Wt: 211.16 g/mol
InChI Key: OTJXNSPMZZWFTF-UHFFFAOYSA-N
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Description

5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a fluorinated organic compound with potential applications in various fields of scientific research. Its unique structure, characterized by the presence of fluorine atoms and a benzodioxine ring, makes it an interesting subject for study in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,8-difluoro-2-methyl-1,4-benzodioxine with cyanogen bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
  • 2,3-Dihydro-5-methylfuran
  • 4,5-Dihydro-2-methylfuran

Comparison: Compared to its analogs, 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is unique due to the presence of both fluorine atoms and a nitrile group.

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

5,8-difluoro-3-methyl-2H-1,4-benzodioxine-3-carbonitrile

InChI

InChI=1S/C10H7F2NO2/c1-10(4-13)5-14-8-6(11)2-3-7(12)9(8)15-10/h2-3H,5H2,1H3

InChI Key

OTJXNSPMZZWFTF-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(C=CC(=C2O1)F)F)C#N

Origin of Product

United States

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